molecular formula C20H23N3O2S B14918834 Methyl (4-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}phenyl)acetate

Methyl (4-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}phenyl)acetate

Cat. No.: B14918834
M. Wt: 369.5 g/mol
InChI Key: ISIQWWMFYMINMV-UHFFFAOYSA-N
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Description

Methyl 2-(4-{[(4-phenylpiperazino)carbothioyl]amino}phenyl)acetate is an organic compound with a complex structure that includes a phenylpiperazine moiety and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-{[(4-phenylpiperazino)carbothioyl]amino}phenyl)acetate typically involves the following steps:

    Formation of the phenylpiperazine intermediate: This can be achieved by reacting phenylamine with piperazine under suitable conditions.

    Introduction of the carbothioyl group: The phenylpiperazine intermediate is then reacted with a carbothioylating agent to introduce the carbothioyl group.

    Esterification: The final step involves esterification with methyl acetate to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties.

    Reduction: Reduction reactions can occur at the carbothioyl group, converting it to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or amines.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

Methyl 2-(4-{[(4-phenylpiperazino)carbothioyl]amino}phenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-{[(4-phenylpiperazino)carbothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets. The phenylpiperazine moiety can interact with receptors or enzymes, potentially modulating their activity. The carbothioyl group may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

  • Methyl (4-{[(4-methylpiperazin-1-yl)carbothioyl]amino}phenyl)acetate
  • Methyl [4-({[4-(2-hydroxyethyl)piperazin-1-yl]carbothioyl}amino)phenyl]acetate

Comparison: Methyl 2-(4-{[(4-phenylpiperazino)carbothioyl]amino}phenyl)acetate is unique due to the presence of the phenyl group on the piperazine ring, which can influence its chemical and biological properties. Similar compounds with different substituents on the piperazine ring may exhibit different reactivity and interactions, highlighting the importance of the phenyl group in this compound’s structure.

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

methyl 2-[4-[(4-phenylpiperazine-1-carbothioyl)amino]phenyl]acetate

InChI

InChI=1S/C20H23N3O2S/c1-25-19(24)15-16-7-9-17(10-8-16)21-20(26)23-13-11-22(12-14-23)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,26)

InChI Key

ISIQWWMFYMINMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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